molecular formula C14H12O2S B11764488 3-(Benzylthio)-2-hydroxybenzaldehyde

3-(Benzylthio)-2-hydroxybenzaldehyde

Cat. No.: B11764488
M. Wt: 244.31 g/mol
InChI Key: NGHUNEFMXIIYMY-UHFFFAOYSA-N
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Description

3-(Benzylthio)-2-hydroxybenzaldehyde is an organic compound characterized by the presence of a benzylthio group attached to a hydroxybenzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylthio)-2-hydroxybenzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with benzylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the hydroxyl group by the benzylthio group. The reaction is typically conducted in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylthio)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: 3-(Benzylthio)-2-hydroxybenzoic acid.

    Reduction: 3-(Benzylthio)-2-hydroxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

Mechanism of Action

The specific mechanism of action of 3-(Benzylthio)-2-hydroxybenzaldehyde depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzylthio group can enhance the compound’s ability to penetrate cell membranes, while the hydroxybenzaldehyde core can interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzylthio)benzaldehyde: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    2-Hydroxybenzaldehyde: Lacks the benzylthio group, which may reduce its ability to penetrate cell membranes.

    3-(Benzylthio)-4-hydroxybenzaldehyde: Similar structure but with the hydroxyl group in a different position, potentially leading to different reactivity and biological activity.

Uniqueness

3-(Benzylthio)-2-hydroxybenzaldehyde is unique due to the presence of both the benzylthio and hydroxybenzaldehyde groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

IUPAC Name

3-benzylsulfanyl-2-hydroxybenzaldehyde

InChI

InChI=1S/C14H12O2S/c15-9-12-7-4-8-13(14(12)16)17-10-11-5-2-1-3-6-11/h1-9,16H,10H2

InChI Key

NGHUNEFMXIIYMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC(=C2O)C=O

Origin of Product

United States

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